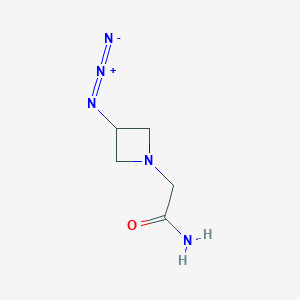
2-(3-Azidoazetidin-1-yl)acetamide
Descripción general
Descripción
2-(3-Azidoazetidin-1-yl)acetamide is a chemical compound with the molecular formula C5H9N5O and a molecular weight of 155.16 g/mol. It is available for purchase from various chemical suppliers for research use .
Molecular Structure Analysis
The molecular structure of 2-(3-Azidoazetidin-1-yl)acetamide consists of an azetidine ring, which is a four-membered cyclic structure with one nitrogen atom and three carbon atoms, attached to an azido group and an acetamide group .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
Compounds related to azetidine and acetamide have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. For instance, azetidinone derivatives demonstrated potent activity against various bacterial strains such as E. coli, S. aureus, and fungal strains including C. albicans. These compounds highlight the potential of azetidine-based molecules in addressing infectious diseases (Shiv Kumar et al., 2013).
Anticonvulsant Activities
Azetidine-containing compounds have also been explored for their anticonvulsant properties. A series of acetamide derivatives was synthesized and showed protection against maximal electroshock seizure (MES) tests in mice, indicating their potential as anticonvulsant agents (A. P. Nikalje et al., 2011).
Anticancer Potential
The research extends to the evaluation of azetidine and acetamide derivatives for anticancer activity. For example, some synthesized compounds displayed promising anticancer activities against lung adenocarcinoma cells, showcasing the therapeutic potential of these molecules in cancer treatment (A. Evren et al., 2019).
Analgesic and Anti-inflammatory Activities
Additionally, quinazolinyl acetamides have been investigated for their analgesic and anti-inflammatory activities. These compounds offered significant relief in animal models, suggesting their utility in pain management and inflammation reduction without causing notable ulcerogenic effects (V. Alagarsamy et al., 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Aziridines and azetidines, which are structurally related to this compound, have been reported to have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .
Mode of Action
Aziridines and azetidines are known to undergo anionic and cationic ring-opening polymerization . This process involves the breaking of the three-membered ring structure, leading to the formation of polyamines with various structures .
Biochemical Pathways
The polymerization of aziridine and azetidine monomers, which are structurally similar to this compound, is known to produce polyamines . Polyamines play crucial roles in various biological processes, including cell growth and differentiation, gene expression, and protein synthesis.
Result of Action
The resulting polymers from the polymerization of aziridine and azetidine monomers have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .
Propiedades
IUPAC Name |
2-(3-azidoazetidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c6-5(11)3-10-1-4(2-10)8-9-7/h4H,1-3H2,(H2,6,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFJORHGCHDPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Azidoazetidin-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1484013.png)
![3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484014.png)

![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1484017.png)




![3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484025.png)


![Methyl 2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1484029.png)

